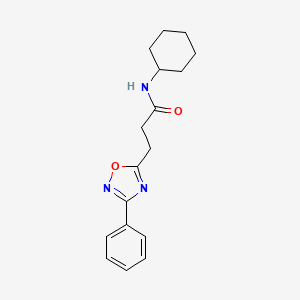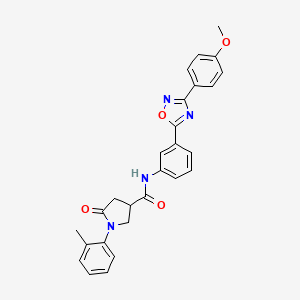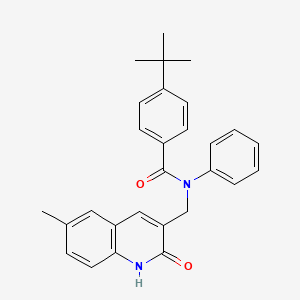
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a synthetic molecule that can be used in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. By inhibiting this enzyme, the compound can prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have cytotoxic effects on cancer cells, meaning that it can kill cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and developing new drugs based on its structure. Another direction is to study its neuroprotective properties in more detail, with the aim of developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves a series of chemical reactions. The starting materials are tert-butyl 4-aminobenzoate and 2-hydroxy-6-methylquinoline-3-carbaldehyde. The reaction is catalyzed by a base, which leads to the formation of the intermediate product. This intermediate is then treated with phenyl isocyanate to yield the final product, this compound.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide has various applications in scientific research. One of the primary applications is in medicinal chemistry, where it is used to develop new drugs. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective properties.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-10-15-25-21(16-19)17-22(26(31)29-25)18-30(24-8-6-5-7-9-24)27(32)20-11-13-23(14-12-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUCAZCZBJPYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



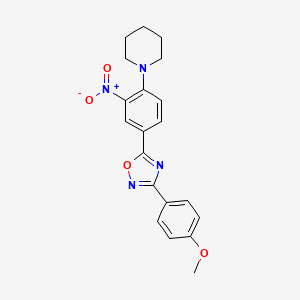
![N'-[(E)-{4-[(naphthalen-2-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7702576.png)
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)
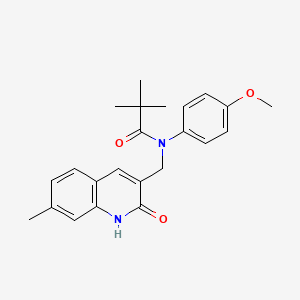
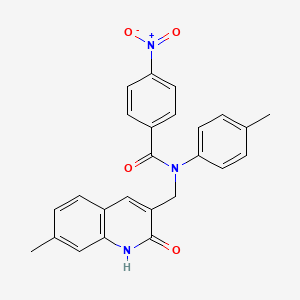

![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
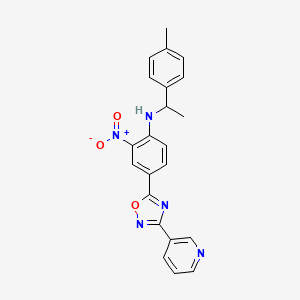
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
